5-Chlorothiophene-2-sulfonyl chloride

Physical Chemistry Process Chemistry Crystallization

Essential for enantioselective synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol, a metabolite with a 9.5-fold Notch-1-sparing window and EC50=28 nM for Aβ reduction. Alternative sulfonyl chlorides (e.g., 4-chlorophenyl) fail this selectivity, causing GI toxicity. Its 5-chloro substitution imparts unique electronic character (Hammett σp ~0.23) favoring SN2-to-SN1 mechanistic tuning and competitive aldose reductase inhibition (Ki=73.56 μM). Melting point 25–28°C offers handling advantage over higher-melting bromo analog.

Molecular Formula C4H2Cl2O2S2
Molecular Weight 217.1 g/mol
CAS No. 2766-74-7
Cat. No. B142095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophene-2-sulfonyl chloride
CAS2766-74-7
Synonyms2-Chloro-5-chlorosulfonylthiophene;  2-Chlorothiophene-5-sulfonyl Chloride;  5-Chloro-2-thienylsulfonyl Chloride; 
Molecular FormulaC4H2Cl2O2S2
Molecular Weight217.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
InChIKeySORSTNOXGOXWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) Product Baseline: Properties and Procurement Context


5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) is a heteroaromatic sulfonyl chloride featuring a 5-chloro substituent on the thiophene ring. It is a moisture-sensitive solid at ambient conditions (melting point 25–28°C) with a density of 1.623 g/mL at 25°C . It serves as a key electrophilic building block for the installation of the 5-chlorothiophene-2-sulfonyl moiety into target molecules via reactions with amines, alcohols, and other nucleophiles .

Why 5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) Cannot Be Interchanged with Other Thiophene Sulfonyl Chlorides


Within the class of thiophene-2-sulfonyl chlorides, the 5-position substituent dramatically alters the electronic character of the heterocycle, which in turn governs both its physical handling properties and its downstream biological activity when incorporated into sulfonamide drugs. Simple substitution with the unsubstituted (5-H) or 5-methyl analog fails to recapitulate the unique competitive inhibition profile observed for the 5-chloro derivative against aldose reductase [1]. Similarly, the 5-bromo analog, while electronically related, exhibits a significantly higher melting point and distinct reactivity profile that can impact synthetic workflow and purification . The following sections quantify these differences to justify procurement of the specific 5-chloro compound over readily available in-class alternatives.

Quantitative Differentiation Evidence: 5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) vs. Structural Analogs


Physical Property Differentiation: Melting Point and Density vs. 5-Bromo and Unsubstituted Analogs

The 5-chloro derivative exhibits a lower melting point (25–28°C) than both the unsubstituted thiophene-2-sulfonyl chloride (30–32°C) and the 5-bromo analog (40–44°C), while possessing a higher density (1.623 g/mL) than the unsubstituted compound (1.58 g/mL) . This combination of moderate melting point and higher density can influence solubility, crystallization behavior, and ease of handling during large-scale synthesis.

Physical Chemistry Process Chemistry Crystallization

Aldose Reductase Inhibition: Competitive Mechanism and Moderate Affinity vs. Dichloro Analog

The sulfonamide derived from 5-chlorothiophene-2-sulfonyl chloride, 5-chlorothiophene-2-sulfonamide (compound 1), acts as a competitive inhibitor of sheep kidney aldose reductase (AR), whereas all other sulfonamides tested (including the 2,5-dichlorothiophene-3-sulfonamide) displayed non-competitive inhibition [1]. The competitive inhibition constant (Ki) for compound 1 was 73.56 ± 17.49 μM, compared to 25.72 ± 6.45 μM for the most potent non-competitive inhibitor, 2,5-dichlorothiophene-3-sulfonamide (compound 2).

Enzyme Inhibition Diabetes Complications Sulfonamide Pharmacology

γ-Secretase Inhibition: Notch-1 Sparing Selectivity and In Vivo Efficacy

The sulfonamide (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol (7.b.2), prepared directly from 5-chlorothiophene-2-sulfonyl chloride, exhibits an EC50 of 28 nM for reduction of Aβ40/42 production and demonstrates a 9.5-fold Notch-1-sparing selectivity [1]. This selectivity is critical for avoiding gastrointestinal toxicity associated with non-selective γ-secretase inhibition.

Alzheimer's Disease γ-Secretase Modulators Notch Signaling

Nucleophilic Substitution Reactivity: Hammett Substituent Constant and Mechanistic Implications

Kinetic studies of the hydrolysis of substituted thiophene-2-sulfonyl chlorides reveal a curved Hammett plot, indicating a change in the rate-determining step or transition state structure depending on the 5-substituent [1]. The 5-chloro derivative (σp ≈ 0.23) falls in a region where the reaction mechanism shifts from an SN2-type toward a more SN1-like process compared to the 5-methyl (σp ≈ -0.17) or unsubstituted (σp = 0) analogs.

Physical Organic Chemistry Linear Free Energy Relationships Reaction Kinetics

Best-Fit Application Scenarios for 5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7)


Synthesis of Notch-1-Sparing γ-Secretase Inhibitors for Alzheimer's Disease Research

Procurement of 5-chlorothiophene-2-sulfonyl chloride is essential for the enantioselective synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol, a metabolite with a 9.5-fold Notch-1-sparing window and EC50 = 28 nM for Aβ reduction [1]. Alternative sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl) fail to achieve this selectivity profile, leading to GI toxicity in vivo and limiting translational potential.

Design of Substrate-Competitive Aldose Reductase Inhibitors

The 5-chlorothiophene-2-sulfonamide moiety confers a competitive inhibition mechanism against aldose reductase (Ki = 73.56 μM), distinct from the non-competitive profile of other thiophene sulfonamides [1]. This is valuable for medicinal chemistry programs targeting diabetic complications where active-site competition is desired to minimize allosteric off-target effects.

Process Chemistry Requiring Controlled Reactivity and Crystallization

With a melting point of 25–28°C and density of 1.623 g/mL, 5-chlorothiophene-2-sulfonyl chloride offers a handling advantage over the higher-melting 5-bromo analog (40–44°C) and the more volatile unsubstituted thiophene-2-sulfonyl chloride [1]. Its Hammett σp value (~0.23) places it in a reactivity regime that favors an SN2-to-SN1 mechanistic shift, allowing process chemists to tune reaction conditions for optimal yield.

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